molecular formula C13H17N3O B1481595 (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098026-30-1

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No. B1481595
CAS RN: 2098026-30-1
M. Wt: 231.29 g/mol
InChI Key: UIOOHCSRMNDHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” is a complex organic compound. It contains cyclopropyl groups, which are important structures in many compounds and demonstrate various biological activities . The compound also contains an imidazo[1,2-b]pyrazol ring, which is a type of nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its cyclopropyl groups and imidazo[1,2-b]pyrazol ring. Cycloalkanes, like cyclopropyl groups, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The imidazo[1,2-b]pyrazol ring is a type of nitrogen-containing heterocyclic compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bassyouni et al. (2012) explored the synthesis of various imidazo[1,2-b]pyrazole derivatives and evaluated their antioxidant and antimicrobial activities. They found that certain compounds displayed high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, indicating potential applications in addressing microbial resistance (Bassyouni et al., 2012).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

Mabkhot et al. (2010) described the synthesis of bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) derivatives, showcasing the versatility of pyrazole derivatives in organic synthesis (Mabkhot et al., 2010).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines with biologically active heterocyclic entities. These compounds were evaluated for their anticancer and antimicrobial activities, highlighting their potential in pharmaceutical drug development (Katariya et al., 2021).

Imidazole Derivatives as Masked Carbonyl Group

Ohta et al. (1987) discussed the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which can be seen as a masked form of the carbonyl group. This work sheds light on the chemical versatility and applications of imidazole derivatives in organic synthesis (Ohta et al., 1987).

Antibacterial and Antioxidant Activities

Lynda (2021) synthesized pyrazole derivatives and evaluated their antibacterial and antioxidant activities. The study underscores the importance of pyrazole moieties in developing compounds with potential therapeutic applications (Lynda, 2021).

properties

IUPAC Name

[6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-8-11-12(10-3-4-10)14-16-6-5-15(13(11)16)7-9-1-2-9/h5-6,9-10,17H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOOHCSRMNDHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.